molecular formula C10H16N2S B2871261 [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine CAS No. 953751-24-1

[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine

Cat. No.: B2871261
CAS No.: 953751-24-1
M. Wt: 196.31
InChI Key: ARMCXCSVTGOSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine: is a chemical compound that features a pyrrolidine ring and a thienyl group connected via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine typically involves the reaction of pyrrolidine with a thienyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the ethylamine precursor, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the thienyl group, to form dihydrothienyl derivatives.

    Substitution: The amine group in this compound can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in the study of receptor-ligand interactions, providing insights into the mechanisms of biological processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle that serves as a building block for many biologically active compounds.

    Thienylamine: A compound featuring a thienyl group attached to an amine, similar to [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine but lacking the pyrrolidine ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine, often used in medicinal chemistry.

Uniqueness: The uniqueness of this compound lies in its combination of a pyrrolidine ring and a thienyl group, connected by an ethylamine chain

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-thiophen-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h3,6,8,10H,1-2,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCXCSVTGOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.